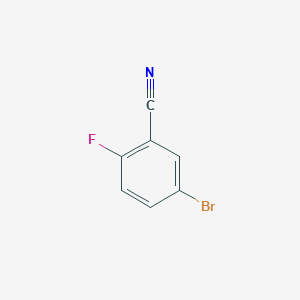

5-Bromo-2-fluorobenzonitrile

Vue d'ensemble

Description

Le bromure de tétraéthylammonium est un composé d'ammonium quaternaire de formule chimique C₈H₂₀NBr. Il se présente sous la forme d'un solide cristallin blanc très soluble dans l'eau. Ce composé est souvent utilisé comme source d'ions tétraéthylammonium dans diverses études pharmacologiques et physiologiques, ainsi que dans la synthèse chimique organique .

Applications De Recherche Scientifique

Le bromure de tétraéthylammonium a un large éventail d'applications en recherche scientifique :

Industrie : Il sert de modèle organique pour la synthèse de la zéolite bêta par cristallisation hydrothermale.

Mécanisme d'action

Le mécanisme d'action du bromure de tétraéthylammonium implique le blocage des ganglions autonomes, des canaux potassiques activés par le calcium et le voltage, et des récepteurs nicotiniques de l'acétylcholine. Cette action de blocage empêche la transmission des signaux portant des impulsions vasoconstrictrices, ce qui en fait un vasodilatateur thérapeutique potentiel .

Mécanisme D'action

Target of Action

5-Bromo-2-fluorobenzonitrile is a chemical compound that is used as a building block in the synthesis of various other compounds .

Mode of Action

The compound contains bromide and fluoride substituents that display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

This compound is involved in the synthesis of various compounds. For instance, it can be used for the preparation of compounds like (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile and methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate . These compounds may participate in various biochemical pathways depending on their structure and functional groups.

Pharmacokinetics

Its solubility in methanol suggests that it may have good absorption and distribution properties. The metabolism and excretion of this compound would depend on the specific biochemical transformations it undergoes in the body.

Result of Action

As a precursor used in the synthesis of various other compounds, the molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It is recommended to be stored sealed in a dry room temperature environment . The specific conditions under which it exerts its action would depend on the nature of the reactions it is involved in.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bromure de tétraéthylammonium peut être synthétisé par réaction de l'hydroxyde de tétraéthylammonium avec l'acide bromhydrique. La réaction est la suivante :

Et4N+OH−+HBr→Et4N+Br−+H2O

Après la réaction, l'eau est évaporée et le produit est recristallisé dans l'acétonitrile pour obtenir un échantillon cristallin de bromure de tétraéthylammonium {_svg_2}.

Méthodes de production industrielle

En milieu industriel, le bromure de tétraéthylammonium est généralement produit par réaction de la triéthylamine avec le bromure d'éthyle en présence d'un solvant tel que le 1,2-dichloroéthane ou le benzène. Le mélange réactionnel est chauffé à reflux pendant 1,5 à 2 heures, puis refroidi pour précipiter le produit cristallin, qui est filtré et lavé avec une petite quantité de solvant .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de tétraéthylammonium subit diverses réactions chimiques, notamment :

Réactifs et conditions communs

Oxydation : Acide o-iodoxybenzoïque dans le chloroforme/eau à température ambiante.

Substitution : Superoxyde de potassium pour la conversion des halogénoalcanes primaires.

Principaux produits

Oxydation : Sulfoxydes.

Substitution : Peroxydes dialkyles.

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorure de tétraéthylammonium

- Iodure de tétraéthylammonium

- Hydroxyde de tétraéthylammonium

Unicité

Le bromure de tétraéthylammonium est unique en sa capacité à catalyser des réactions spécifiques telles que l'oxydation des sulfures organiques en sulfoxydes et la préparation du superoxyde de tétraéthylammonium. Sa solubilité et sa structure cristalline le distinguent également des autres sels de tétraéthylammonium .

Activité Biologique

5-Bromo-2-fluorobenzonitrile is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H4BrF N

- Molecular Weight : 202.02 g/mol

- Appearance : White crystalline powder

The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable intermediate in various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Key mechanisms include:

- Nucleophilic Substitution : The bromine and fluorine substituents can undergo nucleophilic aromatic substitution reactions, which are crucial for modifying biological targets.

- Hydrogen Bonding : The compound can form hydrogen bonds through the nitrile group, influencing its binding affinity to target proteins.

- Halogen Bonding : The halogen atoms (Br and F) may participate in non-covalent interactions that enhance the specificity of binding to biological macromolecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various fluoroaryl derivatives, compounds similar to this compound showed reduced mutagenicity against Salmonella typhimurium and other pathogens .

Anticancer Potential

The compound has been evaluated for its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through modulation of specific signaling pathways .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : Evaluate the efficacy of this compound against various bacterial strains.

- Methodology : Disc diffusion method was employed to assess antibacterial activity.

- Findings : The compound exhibited a significant zone of inhibition against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties.

- Anticancer Activity Assessment :

Data Table

Propriétés

IUPAC Name |

5-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCNHFWRPJXTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369276 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-89-3 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.